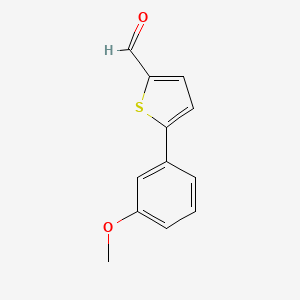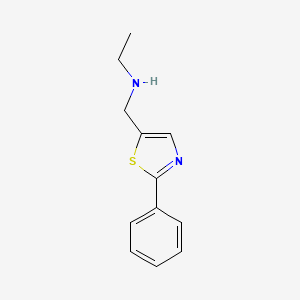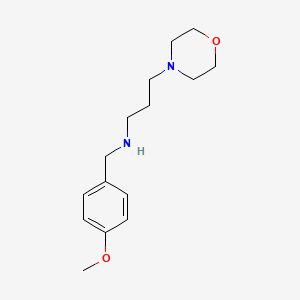
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Descripción general
Descripción
“5-(3-Methoxyphenyl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 249504-37-8 . It has a molecular weight of 218.28 . This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of “5-(3-Methoxyphenyl)thiophene-2-carbaldehyde” is represented by the InChI Code: 1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 . This indicates that the compound has 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Methoxyphenyl)thiophene-2-carbaldehyde” include a molecular weight of 218.27 . Unfortunately, other specific properties such as density, boiling point, and refractive index were not found in the search results.
Aplicaciones Científicas De Investigación
Organic Semiconductors and Field-Effect Transistors (OFETs)
Thiophene derivatives, including “5-(3-Methoxyphenyl)thiophene-2-carbaldehyde,” play a crucial role in organic electronics. These compounds exhibit excellent charge transport properties, making them ideal candidates for organic semiconductors. Researchers have utilized them in the development of organic field-effect transistors (OFETs), which are essential components in flexible displays, sensors, and memory devices .
Corrosion Inhibitors
Thiophene derivatives, including “5-(3-Methoxyphenyl)thiophene-2-carbaldehyde,” are employed as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable in various applications, such as coatings, pipelines, and metal structures .
Medicinal Chemistry
Thiophene-containing molecules often exhibit intriguing pharmacological properties. For instance:
- Antihypertensive and Anti-Atherosclerotic Properties : Some thiophene-containing drugs may impact cardiovascular health .
Synthesis of Novel Compounds
“5-(3-Methoxyphenyl)thiophene-2-carbaldehyde” serves as a building block for synthesizing more complex molecules. Researchers have used it to create glucagon antagonists, inhibitors of D-amino acid oxidase, and water-soluble fluorescent polymers .
Potential Agonists and Blockers
Specific thiophene derivatives, like “5-(3-Methoxyphenyl)thiophene-2-carbaldehyde,” have been investigated as agonists or blockers for various biological targets. For example, ABT-431, which contains a thiophene moiety, acts as a dopamine 1 agonist .
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3 …
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXLICDIIBNILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254963 | |
| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
249504-37-8 | |
| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249504-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic Acid](/img/structure/B1637144.png)



![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2,3-dimethylphenyl)-1-piperazinyl]-](/img/structure/B1637168.png)


![2-[5-(Cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1637181.png)
